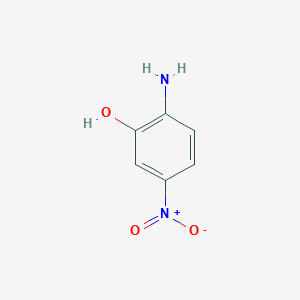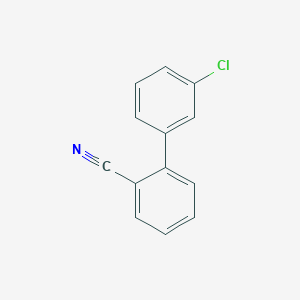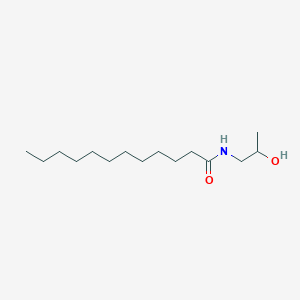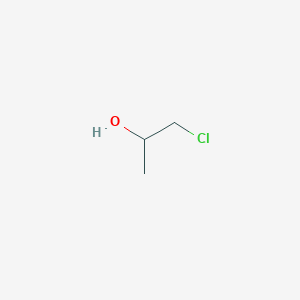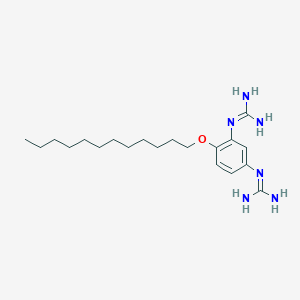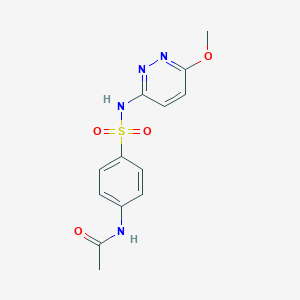
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits various biochemical and physiological effects, including:
1. Inhibition of inflammation: This compound has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Induction of apoptosis: Research has shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
3. Reduction of oxidative stress: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide reduces oxidative stress, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Inhibition of microbial growth: Research has shown that this compound inhibits the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide in laboratory experiments is its ability to exhibit various biochemical and physiological effects. This makes it a promising candidate for use in a wide range of scientific research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide. Some of the possible areas of research include:
1. Further investigation into the mechanism of action of this compound.
2. Development of new synthetic methods for the production of this compound.
3. Investigation into the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
4. Development of new formulations of this compound for improved efficacy and reduced toxicity.
5. Investigation into the potential use of this compound as a new antimicrobial agent.
Conclusion:
In conclusion, 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a promising candidate for use in scientific research due to its ability to exhibit various biochemical and physiological effects. While there are some limitations to its use, further research in this area may lead to the development of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide involves the reaction of 6-methoxypyridazine-3-sulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound.
Aplicaciones Científicas De Investigación
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the potential applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer activity: Research has shown that this compound exhibits anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
3. Antioxidant activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Antimicrobial activity: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
127-75-3 |
|---|---|
Nombre del producto |
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide |
Fórmula molecular |
C13H14N4O4S |
Peso molecular |
322.34 g/mol |
Nombre IUPAC |
N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)14-10-3-5-11(6-4-10)22(19,20)17-12-7-8-13(21-2)16-15-12/h3-8H,1-2H3,(H,14,18)(H,15,17) |
Clave InChI |
IPJUXBSYTYFATD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Otros números CAS |
127-75-3 |
Solubilidad |
22.1 [ug/mL] |
Sinónimos |
N-acetylsulfamethoxypyridazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
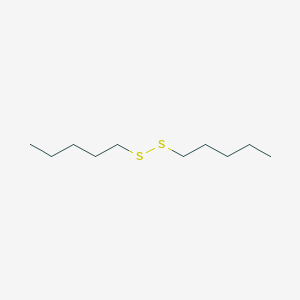
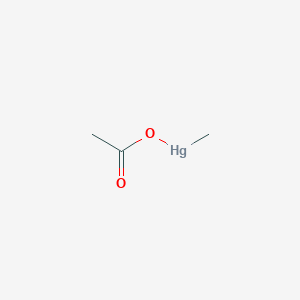
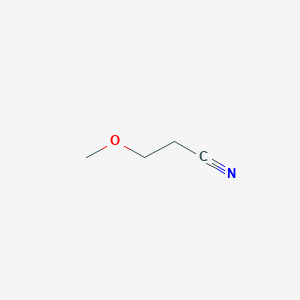
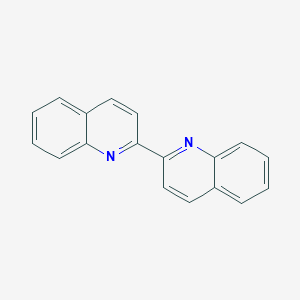
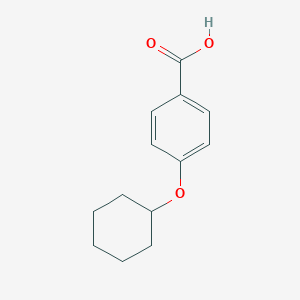
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
